Dimethyldibenzofuran
Description
Dimethyldibenzofuran refers to a class of dibenzofuran derivatives where two methyl groups substitute hydrogen atoms at specific positions on the fused benzene rings. Dibenzofuran (C₁₂H₈O) is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring. Methylation alters its physicochemical properties, reactivity, and applications. Common isomers include 4,6-dimethyldibenzofuran (CAS: 1136-77-2), 1-methyldibenzofuran (CAS: 7320-50-5), and 3,7-dimethyldibenzofuran (CAS: 41738-54-9), each differing in methyl group positions .
Properties
CAS No. |
29062-95-1 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1,2-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8H,1-2H3 |
InChI Key |
KZQLMLVBFLOKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldibenzofuran can be synthesized through several methods. One common approach involves the cyclization of methyl-substituted benzofurans. For example, methyl 3-acetylbenzofuran-2-ylacetate undergoes C-methylation to form methyl 2-(3-acetylbenzofuran-2-yl)propionate. These compounds can then be cyclized to form this compound derivatives using sodium methoxide in boiling methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Reductive C–O Bond Cleavage
4,6-Dimethyldibenzofuran undergoes Fe-catalyzed reductive cleavage of aryl C–O bonds under mild conditions. Using Fe(COT)₂ (5 mol%) with NHC ligand SIPr- HCl and Et₃SiH as a reductant in toluene at 80°C, this reaction achieves 91% yield of biphenyl derivatives, outperforming non-methylated dibenzofuran (27% yield) due to steric and electronic effects .
Key Reaction Data
| Compound | Catalyst System | Reductant | Yield (%) |
|---|---|---|---|
| Dibenzofuran | Fe(COT)₂/SIPr- HCl | Et₃SiH | 27 |
| 4,6-Dimethyldibenzofuran | Fe(COT)₂/SIPr- HCl | Et₃SiH | 91 |
The methyl groups at the 4,6-positions hinder aromatic reduction pathways observed in naphthalene analogues, enhancing selectivity for alkyl-aryl bond scission .
Oxidation and Radical Cation Stability
Electrochemical oxidation studies reveal that methyl substitution significantly stabilizes dibenzofuran radical cations. 4,6-Dimethyldibenzofuran forms persistent radical cations when oxidized with thallium(III) trifluoroacetate in hexafluoropropanol (HFP), unlike unsubstituted dibenzofuran, which oligomerizes rapidly .
Redox and EPR Data
| Compound | Oxidation Potential (V vs SCE) | Spin Density Localization | Persistence |
|---|---|---|---|
| Dibenzofuran | +1.45 | 3,7-positions (70%) | Unstable |
| 4,6-Dimethyldibenzofuran | +1.38 | 3,7-positions (65%) | Stable |
EPR spectroscopy confirms spin density primarily localized at the 3,7-positions, with methyl groups reducing reactivity at these sites and inhibiting oligomerization .
Radical Pathways in Reductive Cleavage
EPR studies of the Fe-catalyzed reductive cleavage reaction detected open-shell species even in the absence of substrate, suggesting single-electron transfer (SET) mechanisms. Deuterium-labeling experiments (Et₃SiD) showed no deuterium incorporation into products, ruling out hydride transfer and supporting a radical-mediated pathway .
Steric Effects on Reactivity
Methyl groups at 4,6-positions hinder π-π stacking interactions in the transition state, reducing aromatic ring distortion energy during reductive cleavage. This steric shielding increases reaction efficiency compared to unsubstituted dibenzofuran .
Comparative Reactivity in Dehydrodimerization
Methylated dibenzofurans exhibit varied reactivity in dehydrodimerization:
Scientific Research Applications
Dimethyldibenzofuran has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyldibenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit enzymes crucial for cancer cell survival, such as mTOR and PARP. These interactions can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Property | Dibenzofuran | 4,6-Dimethyldibenzofuran | 1-Methyldibenzofuran | 3,7-Dimethyldibenzofuran |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₈O | C₁₄H₁₂O | C₁₃H₁₀O | C₁₄H₁₂O |
| Molecular Weight (g/mol) | 168.19 | 196.24 | 182.22 | 230.22 |
| Boiling Point (°C) | 323.9 | 323.9 | Not reported | Not reported |
| Flash Point (°C) | 156.5 | 156.5 | Not reported | Not reported |
| Density (g/cm³) | 1.3 | 1.134 | Not reported | Not reported |
| XlogP | 3.5 | 4.4 | ~3.8 (estimated) | 4.4 |
Key Observations :
Spectroscopic and Electrochemical Behavior
- EPR Spectroscopy: Methylation significantly affects radical cation stability. SCE) compared to unsubstituted dibenzofuran (+1.45 V), indicating enhanced radical cation stability due to electron-donating methyl groups .
- NMR Data :
- 3,3'-Dihydroxy-5,5'-dimethyldibenzofuran : Distinct ¹H-NMR signals at δ 2.35 (s, 6H, CH₃) and δ 6.85–7.40 (aromatic protons) confirm methyl group placement .
Biological Activity
Dimethyldibenzofuran is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, including case studies, biological assays, and structure-activity relationships (SAR) related to this compound.
Chemical Structure and Properties
This compound belongs to a class of compounds known as dibenzofurans, which are characterized by their fused benzene and furan rings. The specific structural formula for this compound can vary depending on the position of the methyl groups on the dibenzofuran skeleton. Its unique structure contributes to its biological activity.
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential as an anti-inflammatory, antibacterial, and anticancer agent.
1. Anti-Inflammatory Activity
In a study examining various compounds for their anti-inflammatory properties, this compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The IC50 value was reported to be around 12 µM, indicating potent anti-inflammatory effects comparable to known anti-inflammatory agents like indomethacin (IC50 24 µM) .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12 | Inhibition of NO production |
| Indomethacin | 24 | COX inhibition |
2. Antibacterial Activity
This compound has also been tested for antibacterial properties. In assays against various bacterial strains, it exhibited a minimum inhibitory concentration (MIC) of ≤ 25 µM against Staphylococcus aureus, which indicates promising antibacterial potential . This activity is particularly relevant given the increasing resistance to conventional antibiotics.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | ≤ 25 |
| Bacillus cereus | ≤ 25 |
| Pseudomonas aeruginosa | ≤ 25 |
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects, inhibiting cancer cell proliferation in vitro. While specific mechanisms are still under investigation, it is hypothesized that the compound may induce apoptosis in cancer cells through oxidative stress pathways .
Case Studies
Several case studies have documented the effects of this compound in different biological systems:
- Case Study 1 : A study on the impact of this compound on human cancer cell lines showed a reduction in cell viability at concentrations above 10 µM, with significant apoptosis observed through flow cytometry analysis.
- Case Study 2 : Investigations into the compound's effects on inflammatory markers in animal models indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 following treatment with this compound.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound suggests that the position and number of methyl groups significantly influence its biological activity. Compounds with additional functional groups or altered methylation patterns may exhibit enhanced potency or selectivity for specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
